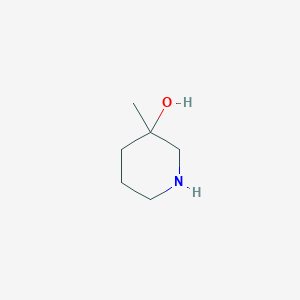

3-Methylpiperidin-3-OL

Description

Significance in Contemporary Chemical and Pharmaceutical Sciences

The contemporary significance of 3-Methylpiperidin-3-OL lies primarily in its role as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. chemimpex.com Its structure, featuring a piperidine (B6355638) ring with a hydroxyl group and a methyl group at the 3-position, allows for a range of chemical modifications. chemimpex.com This makes it a valuable precursor for creating a diverse array of more complex molecules.

In medicinal chemistry, the piperidine scaffold is a common feature in many biologically active compounds. Consequently, this compound and its derivatives are investigated for their potential as ligands for various receptors and enzymes. The chiral nature of this compound, existing as (R) and (S) enantiomers, is particularly important in the development of enantioselective pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. chemimpex.com Its application extends to the synthesis of analgesics and antidepressants, where it contributes to enhancing therapeutic efficacy. chemimpex.com The compound is also explored in material science for developing new polymers and materials. chemimpex.com

Overview of Research Trajectories and Gaps

Current research on this compound is largely centered on its application as a synthetic building block. chemimpex.com Studies often focus on developing efficient and stereoselective methods for its synthesis and its subsequent use in creating novel compounds with potential therapeutic properties. For instance, research has explored its use in the synthesis of complex heterocyclic compounds and as a scaffold for developing new pharmaceuticals, such as those targeting tyrosine kinases in cancer therapies. evitachem.com

A notable area of investigation involves the biological activities of its derivatives. The hydroxyl group enhances its reactivity, which is crucial for developing new therapeutic agents. chemimpex.com However, publicly available research specifically detailing the comprehensive biological activity profile of this compound itself is somewhat limited. While it is frequently cited as an intermediate, in-depth studies on its own pharmacological and toxicological properties are not as prevalent. This represents a potential research gap. Further investigation into the specific interactions of this compound with biological targets could unveil new therapeutic applications or provide a more complete understanding of the structure-activity relationships of piperidine-based compounds.

Historical Context of Piperidine Alkaloid Research

The study of piperidine-containing compounds has a rich history rooted in the exploration of natural products. Piperidine alkaloids are a diverse group of natural compounds found in various plants, many of which are known for their potent physiological effects. nih.gov Historically, these compounds have been both poisons and medicines, with their effects being dose-dependent. nih.gov

Famous examples of piperidine-containing plants include poison hemlock (Conium maculatum), which contains the toxic alkaloid coniine, and black pepper (Piper nigrum), the source of piperine. nih.gov The isolation and structural elucidation of these natural alkaloids in the 19th and 20th centuries laid the groundwork for the field of alkaloid chemistry. For example, the C-19 norditerpenoid alkaloid aconitine (B1665448) was first discovered in 1833. nih.gov

This historical research into naturally occurring piperidines spurred the development of synthetic methods to produce these and related structures in the laboratory. The understanding gained from studying the bioactivity of natural piperidine alkaloids has informed the design and synthesis of modern pharmaceuticals. The piperidine heterocycle is now recognized as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is incorporated into a wide range of synthetic drugs. researchgate.net The ongoing research into synthetic piperidines like this compound is a direct continuation of this long scientific tradition.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13NO | sigmaaldrich.com |

| Molecular Weight | 115.17 g/mol | chemimpex.com |

| Appearance | Colorless to light yellow liquid/Yellow solid | chembk.comchemimpex.com |

| Boiling Point | 205-206°C | chembk.com |

| Melting Point | 5°C | chembk.com |

| Density | 0.924 g/cm³ | chembk.com |

| CAS Number | 473730-88-0 | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDKGUNKYFJNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626204 | |

| Record name | 3-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473730-88-0 | |

| Record name | 3-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylpiperidin 3 Ol and Its Derivatives

Established Chemical Synthesis Routes

Established chemical routes provide foundational methods for the synthesis of 3-methylpiperidin-3-ol and its precursors. These routes often begin with readily available starting materials and employ well-understood reaction mechanisms to build the target molecule.

Reduction of (3R)-1-methylpiperidin-3-one using various reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride)

A primary and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 1-methyl-3-piperidone. This transformation is typically achieved using hydride-donating reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity for ketones and aldehydes. ketonepharma.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the piperidone, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

For instance, the reduction of a ketone in a piperidine (B6355638) ring system to its corresponding alcohol using sodium borohydride is a key step in the synthesis of the selective 5-HT₂A receptor antagonist, Volinanserin. wikipedia.org While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, NaBH₄ is often preferred for its operational simplicity and safety. dtic.mil The choice of reducing agent can influence the stereochemical outcome of the reaction, although for an achiral starting material like 1-methyl-3-piperidone, a racemic mixture of this compound would be produced. To obtain a specific enantiomer such as (3R)-1-methylpiperidin-3-ol, an asymmetric synthesis or resolution of the racemate is necessary.

A plausible mechanism for the reduction involves the activation of the amide substrate with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to form a nitrilium ion, which is then reduced by sodium borohydride to an imide ion. Further reduction yields a halogenated secondary amine, which undergoes intramolecular nucleophilic substitution to form the piperidine ring. nih.gov

| Starting Material | Reducing Agent | Product | Key Features |

| 1-Methyl-3-piperidone | Sodium Borohydride (NaBH₄) | 1-Methyl-3-piperidinol | Mild conditions, good selectivity for ketones. ketonepharma.com |

| 1-Methyl-3-piperidone | Lithium Aluminum Hydride (LiAlH₄) | 1-Methyl-3-piperidinol | More reactive, less selective than NaBH₄. dtic.mil |

Catalytic Hydrogenation of (3R)-1-methylpiperidin-3-one with metal catalysts

Catalytic hydrogenation represents another fundamental method for the reduction of piperidones to their corresponding alcohols. ketonepharma.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, and rhodium. The hydrogenation of pyridines is a major industrial method for producing piperidines. wikipedia.orgrsc.org

This method can be applied to the ketone functional group within the piperidine ring. For example, the hydrogenation of 3-pyridinol can lead to 3-hydroxypiperidine. The reaction conditions, such as pressure, temperature, and choice of catalyst, can be optimized to achieve high yields and selectivity. A rhodium oxide catalyst has been reported for the reduction of various unprotected pyridines under mild conditions. rsc.org In the context of producing this compound, the catalytic hydrogenation of 1-methyl-3-piperidone would offer a clean and efficient route to the desired product.

| Catalyst | Hydrogen Source | Substrate | Product | Conditions |

| Rhodium Oxide (Rh₂O₃) | Molecular Hydrogen (H₂) | Functionalized Pyridines | Functionalized Piperidines | Mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org |

| Molybdenum Disulfide | Molecular Hydrogen (H₂) | Pyridine | Piperidine | Industrial standard method. wikipedia.org |

Synthesis via Michael reaction

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a powerful tool for carbon-carbon bond formation and can be ingeniously applied to the synthesis of piperidine derivatives. nih.gov A synthetic route to 4-aryl-3-hydroxymethyl-1-methylpiperidines, which are structurally related to this compound, utilizes a Michael addition as a key step. In this process, N-methyl-N-[3-(4-substitutedphenyl)-3-hydroxy]propylamines are reacted with methyl or ethyl acrylate (B77674) to form the corresponding Michael addition products. These adducts can then undergo intramolecular cyclization to yield 4-aryl-N-methylpiperidine-3-carboxylates, which can be further modified to the desired piperidine structure. google.com

The intramolecular aza-Michael addition is another powerful strategy for the synthesis of piperidines. rsc.org This reaction involves the cyclization of an amine onto an α,β-unsaturated ester or ketone within the same molecule, leading to the formation of the piperidine ring. The stereochemical outcome of such reactions can often be controlled, providing a route to stereochemically defined piperidine derivatives.

Synthesis through Mannich reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. beilstein-journals.org This reaction is instrumental in the synthesis of β-amino ketones, which can serve as precursors to piperidones. 4-Piperidones are frequently synthesized through a double Mannich reaction.

A multi-component double Mannich alkylamination has been reported for the synthesis of benzofuran-fused piperidines, demonstrating the utility of this reaction in constructing complex piperidine-containing molecules. nih.gov Furthermore, the nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is a versatile method for synthesizing β-nitroamines, which are valuable intermediates in the synthesis of piperidine-based drugs. researchgate.net The synthesis of this compound via a Mannich reaction would likely involve the initial construction of a piperidone ring, followed by subsequent functional group manipulations such as methylation at the 3-position and reduction of the carbonyl group.

Synthesis from 4-methyl-4-piperidone

The synthesis of this compound from a 4-piperidone (B1582916) derivative, such as 4-methyl-4-piperidone, would necessitate a ring-rearrangement or a multi-step synthetic sequence. While not a direct conversion, a Favorskii-type rearrangement could theoretically be envisioned, although this is not a commonly cited route for this specific transformation. More plausibly, a 4-piperidone could be a starting point for a more elaborate synthesis. For example, the synthesis of diastereoisomeric 3-methyl analogues of pethidine, a 4-phenylpiperidine (B165713) derivative, has been achieved through the condensation of phenylacetonitrile (B145931) with derivatives of N-2-hydroxyethyl-2-hydroxypropylamine, leading to intermediate 4-cyanopiperidines. rsc.org This highlights that functionalization and modification of the piperidine ring can be achieved starting from various positions.

Asymmetric Synthesis and Enantioselective Routes

The development of asymmetric and enantioselective routes to chiral molecules is a cornerstone of modern organic synthesis, particularly for the preparation of pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect.

Enzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of enantiomerically pure compounds. For the synthesis of (S)-1-Boc-3-hydroxypiperidine, a key intermediate for several drugs, ketoreductases and whole-cell biocatalysts have been successfully employed for the asymmetric reduction of N-1-Boc-3-piperidone. mdpi.com This approach offers high enantioselectivity and operates under environmentally benign conditions.

Another strategy for obtaining enantiomerically pure 3-hydroxy-N-methylpiperidine is through the kinetic resolution of the racemic mixture. A two-step method utilizing Candida antarctica lipase (B570770) B has been reported for the gram-scale synthesis of (R)-3-hydroxy-N-methylpiperidine with a high enantiomeric excess of 97.8%. researchgate.net The process involves an initial lipase-catalyzed acetylation of the racemic alcohol, followed by an enantio-enriching deacetylation step. researchgate.net

Furthermore, asymmetric synthesis can be achieved through the use of chiral auxiliaries or catalysts. The asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported, which could potentially be converted to this compound through reduction and N-methylation. researchgate.net Divergent asymmetric synthesis strategies have also been developed for 3,5-disubstituted piperidines, showcasing the versatility of modern synthetic methods in accessing a wide range of stereochemically defined piperidine derivatives. nih.gov

| Method | Starting Material | Chiral Agent/Catalyst | Product | Enantiomeric Excess (ee) |

| Biocatalytic Reduction | N-1-Boc-3-piperidone | Ketoreductase/Whole Cells | (S)-1-Boc-3-hydroxypiperidine | High |

| Kinetic Resolution | (±)-3-hydroxy-N-methylpiperidine | Candida antarctica lipase B | (R)-3-hydroxy-N-methylpiperidine | 97.8% |

Enantioselective Synthesis of Chiral Isomers, e.g., (3R)-1-methylpiperidin-3-ol and (3S)-3-Methylpiperidin-3-ol

The production of specific enantiomers of this compound is critical for its application in pharmaceuticals, where a single stereoisomer is often responsible for the desired therapeutic effect. Enantioselective synthesis strategies are therefore paramount.

One effective method involves the enzymatic resolution of a racemic mixture. For instance, the lipase from Candida antarctica (Lipase B) can be used for the enantioselective acylation of (±)-3-acetoxy-N-methylpiperidine. This enzymatic reaction selectively produces (R)-3-hydroxy-1-methylpiperidine, leaving the other enantiomer unreacted, allowing for their separation. lookchem.com

Another powerful approach is asymmetric catalysis. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.org These intermediates can then be reduced to provide access to a wide variety of enantioenriched 3-substituted piperidines. organic-chemistry.org The choice of chiral ligands, such as Josiphos, is crucial in guiding the stereochemical outcome of the reaction. organic-chemistry.org

Furthermore, enantioselective fluorination has been used to synthesize precursors for similar structures like cis-1-Boc-3-fluoropiperidin-4-ol. nih.gov This method, employing modified cinchona alkaloid catalysts, demonstrates the potential of organocatalysis to create chiral centers with high stereocontrol, which can subsequently be crystallized to achieve enantiopure material. nih.gov

Biocatalytic Approaches, e.g., biocatalytic transamination

Biocatalysis, particularly the use of transaminase enzymes (TAs), has emerged as a powerful and green tool for the synthesis of chiral amines. rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine with high enantioselectivity. rsc.orgnih.gov This methodology is highly valued in the pharmaceutical industry for its efficiency and ability to operate under mild conditions. nih.gov

In the context of piperidine synthesis, biocatalytic transamination is a key step. For example, in the asymmetric synthesis of the piperidine core of an orexin (B13118510) receptor antagonist, a three-enzyme system featuring a transaminase was used to introduce chirality with excellent enantioselectivity (>99% ee). researchgate.net This process converts a ketone precursor into the corresponding chiral amine, which is then cyclized and further modified to form the desired piperidine ring. researchgate.net

The versatility of transaminases allows them to accept a wide range of substrates. Researchers have successfully employed both (R)- and (S)-selective transaminases to synthesize different diastereomers of 1,3-amino alcohols from aldolase-derived 3-hydroxy ketones. nih.gov This dual stereocontrol is highly advantageous for building libraries of stereochemically diverse compounds for drug discovery. nih.gov

Table 1: Examples of Biocatalytic Approaches in Piperidine Synthesis

| Enzyme System | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|

| Three-enzyme system with ω-transaminase | Prochiral ketone | Chiral α-methylpiperidine core | Excellent enantioselectivity (>99% ee) | researchgate.net |

| (R)- and (S)-selective Transaminases | Aldolase-derived 3-hydroxy ketones | Chiral 1,3-amino alcohols | Access to both diastereomers | nih.gov |

| ω-transaminase and enoate reductase | Cyclohexenone derivative | 3-methyl-cyclohexylamine | One-pot diastereoselective reduction/transamination | nih.gov |

Crystallization-Induced Dynamic Resolution Techniques

Crystallization-Induced Dynamic Resolution (CIDR) is an elegant and powerful technique used to convert a mixture of diastereomers or enantiomers entirely into a single, desired stereoisomer. This process combines the selective crystallization of one stereoisomer with the simultaneous in-solution equilibration (racemization or epimerization) of the remaining stereoisomers. figshare.comsemanticscholar.org

A practical application of this technique was demonstrated in the synthesis of a piperidine-containing orexin receptor antagonist. researchgate.netx-mol.com A mixture of trans/cis diastereomers of a lactam acid precursor was subjected to CIDR. By carefully selecting an achiral amine, the solubility of the diastereomeric salts was manipulated. researchgate.net This allowed for the desired trans-lactam acid salt to crystallize out of solution while the cis-isomer remaining in solution epimerized to the trans-form, driven by thermodynamic equilibrium. This process resulted in the conversion of the entire mixture into the desired trans product with high diastereomeric excess (>95% de) and in excellent yield (91%). researchgate.netx-mol.com

Recent advancements have expanded the scope of CIDR to include light-driven methods. Photoredox catalysis can be used to mediate the racemization of chiral amines under mild, redox-neutral conditions, which, when coupled with in-situ crystallization with a chiral resolving acid, allows for the dynamic resolution of various amines. princeton.edu

Chiral Auxiliary Strategies in Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. researchgate.net This strategy is a reliable and well-established method for asymmetric synthesis. researchgate.net

In the synthesis of piperidine derivatives, chiral auxiliaries have been effectively employed. For instance, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one was achieved using D-phenylglycinol as a chiral auxiliary. researchgate.net The auxiliary was attached to the piperidin-2-one ring, and its steric influence directed the alkylation with methyl iodide to occur stereoselectively. researchgate.net The diastereomeric excess of the product was influenced by whether the hydroxyl group on the auxiliary was protected or not. researchgate.net

Oxazolidinones, often referred to as Evans auxiliaries, are another widely used class of chiral auxiliaries. wikipedia.org They can be acylated and then subjected to various reactions, such as aldol (B89426) additions or alkylations, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective transformations. wikipedia.org After the reaction, the auxiliary can be cleaved under various conditions to reveal the chiral product. researchgate.net

Table 2: Chiral Auxiliary Strategies

| Chiral Auxiliary | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| D-phenylglycinol derivative | Alkylation | Directs methylation of a piperidin-2-one precursor. | researchgate.net |

| Oxazolidinones (Evans auxiliaries) | Aldol reactions, Alkylations | Steric hindrance directs the approach of electrophiles, leading to high diastereoselectivity. | wikipedia.org |

| Camphorsultam | Michael addition, Claisen rearrangement | Acts as a chiral template to control stereochemistry in various C-C bond-forming reactions. | wikipedia.org |

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This includes the use of solvent-free reactions and aqueous media, which align with the principles of green chemistry.

Solvent-Free Multicomponent Reactions

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all the starting materials. researchgate.netnih.gov These reactions are highly atom-economical and efficient. When conducted without a solvent, they offer significant environmental benefits by reducing waste and eliminating the need for potentially toxic and volatile organic solvents. rsc.org

In a relevant synthesis, a substrate for a biocatalytic transamination step was prepared via a solvent-free Michael reaction. researchgate.netx-mol.com This approach highlights how green chemistry principles can be integrated into a multi-step synthesis. The general appeal of solvent-free MCRs lies in their ability to rapidly generate molecular complexity and their potential for creating libraries of compounds for drug discovery in an efficient and sustainable manner. rsc.org

Water-Mediated Synthesis Techniques

The use of water as a solvent for organic reactions is a key goal of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While many organic compounds have low solubility in water, certain reactions can be accelerated in aqueous media due to hydrophobic effects.

Water-mediated synthesis has been successfully applied to various transformations. For example, a Wittig reaction, a cornerstone of C=C bond formation, was effectively carried out in water to synthesize an analogue of caffeic acid. mdpi.com Similarly, some Lewis acid-promoted 1,3-dipolar cycloaddition reactions proceed in water with reaction times comparable to those in organic solvents. scispace.com These examples demonstrate the growing feasibility of replacing traditional organic solvents with water, thereby reducing the environmental impact of chemical synthesis.

Continuous Flow-Mode Synthesis for Chiral Amines

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, providing numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. organic-chemistry.orgtulane.edu The application of this technology to the synthesis of chiral amines, particularly enantioenriched piperidines, is of significant interest due to the prevalence of the piperidine motif in pharmaceuticals.

A notable advancement in this area is the development of a highly diastereoselective continuous flow protocol for the rapid synthesis of α-chiral piperidines. nih.govacs.org This method utilizes readily available N-(tert-butylsulfinyl)-bromoimine and various Grignard reagents to produce a range of functionalized piperidines. organic-chemistry.org The reaction proceeds within minutes, affording the products in high yields and with excellent diastereoselectivity. acs.org

The general reaction scheme involves the addition of a Grignard reagent to the N-(tert-butylsulfinyl)-bromoimine in a flow reactor, which is then followed by an intramolecular cyclization. The precise control over reaction parameters such as temperature, residence time, and reagent concentration, which is inherent to flow systems, is crucial for achieving high selectivity and yield. organic-chemistry.org While this method has been demonstrated for the synthesis of α-substituted piperidines, its principles are applicable to the development of synthetic routes for other chiral substituted piperidines like this compound by selecting appropriately functionalized precursors.

The utility of this continuous flow process is highlighted by its scalability and its successful application in synthesizing drug precursors, underscoring its potential for industrial-scale pharmaceutical manufacturing. tulane.edu

Table 1: Synthesis of α-Chiral Piperidines via Continuous Flow (Data derived from studies by Shan, C., et al.) acs.org

| Entry | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenylmagnesium Bromide | 2-phenyl-N-(tert-butylsulfinyl)piperidine | 86 | 93:7 |

| 2 | 4-Fluorophenylmagnesium Bromide | 2-(4-fluorophenyl)-N-(tert-butylsulfinyl)piperidine | 85 | 92:8 |

| 3 | 4-Chlorophenylmagnesium Bromide | 2-(4-chlorophenyl)-N-(tert-butylsulfinyl)piperidine | 84 | 92:8 |

| 4 | 4-Methylphenylmagnesium Bromide | 2-(p-tolyl)-N-(tert-butylsulfinyl)piperidine | 82 | 94:6 |

| 5 | 2-Thienylmagnesium Bromide | 2-(thiophen-2-yl)-N-(tert-butylsulfinyl)piperidine | 80 | 93:7 |

| 6 | Ethylmagnesium Bromide | 2-ethyl-N-(tert-butylsulfinyl)piperidine | 88 | 91:9 |

Radical-Mediated Amine Cyclization

Radical-mediated cyclization reactions offer a powerful and versatile strategy for the construction of heterocyclic rings, including the piperidine skeleton. nih.gov These methods often proceed under mild conditions and exhibit high tolerance for various functional groups. The formation of the piperidine ring is typically achieved through the intramolecular cyclization of a nitrogen-centered or carbon-centered radical onto a tethered unsaturated moiety. organic-chemistry.org

One prominent approach involves the intramolecular cyclization of linear amino-aldehydes, a reaction that can be catalyzed by cobalt(II) complexes. This method is effective for producing a variety of piperidine structures. nih.gov The reaction mechanism is believed to involve the formation of a radical intermediate which then undergoes cyclization to form the heterocyclic ring. nih.gov

Another innovative strategy is the enantioselective δ C-H cyanation of acyclic amines, which provides access to chiral piperidines. nih.gov This method utilizes a chiral copper catalyst to intercept an N-centered radical, enabling a regio- and enantioselective C-C bond formation at the δ-position. The resulting δ-amino nitrile can then be converted into the corresponding chiral piperidine. This approach represents an unconventional (5+1) synthetic disconnection for accessing these important heterocyclic building blocks. nih.gov

Furthermore, radical cyclizations of substrates like 7-substituted-6-aza-8-bromooct-2-enoates have been developed, demonstrating the broad applicability of radical chemistry in synthesizing complex substituted piperidines. organic-chemistry.org The design of a suitable acyclic precursor containing an amine and a radical acceptor, appropriately positioned to form a six-membered ring, would be a key consideration for adapting these methods to the synthesis of this compound. For instance, the cyclization of a radical onto a ketone-containing tether could theoretically generate the tertiary alcohol moiety found in the target compound.

Table 2: Examples of Radical Cyclization for Piperidine Synthesis

| Method | Catalyst/Mediator | Substrate Type | Key Features |

| Cobalt-Catalyzed Cyclization | Cobalt(II) Complex | Linear Amino-aldehydes | Effective for various piperidines, proceeds in good yields. nih.gov |

| Enantioselective C-H Cyanation | Chiral Copper Catalyst | Acyclic Amines | Forms chiral δ-amino nitriles, precursors to chiral piperidines. nih.gov |

| Tin Hydride Cyclization | Tributyltin Hydride | 7-substituted-6-aza-8-bromooct-2-enoates | Affords 2,4-disubstituted piperidines. organic-chemistry.org |

Reaction Mechanisms and Chemical Transformations Involving 3 Methylpiperidin 3 Ol

Reduction Reactions to Amine Compounds

The term "reduction to amine compounds" in the context of 3-Methylpiperidin-3-OL can be interpreted in several ways. A direct conversion of the hydroxyl group to an amine group is not a standard single-step reduction. More commonly, this transformation involves multiple synthetic steps, such as converting the alcohol to a leaving group, followed by nucleophilic substitution with an amine source.

Alternatively, the synthesis of piperidine (B6355638) derivatives often involves reduction as a key step. For instance, substituted 3-piperidones can be reduced to the corresponding 3-hydroxypiperidines using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.mil The parent compound, 3-hydroxypiperidine, can be synthesized via the catalytic hydrogenation of 3-hydroxypyridine. google.comsigmaaldrich.com

A more direct interpretation involves the reduction (dehydroxylation) of the hydroxyl group to a hydrogen atom, which would convert this compound to 3-Methylpiperidine. This is a challenging transformation as the hydroxyl group is a poor leaving group. The reaction typically requires converting the hydroxyl into a better leaving group first.

Another relevant synthetic pathway is reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent to form a more substituted amine. masterorganicchemistry.comlibretexts.org This method is used to synthesize amines but does not directly reduce an existing hydroxyl group. The reduction of nitro compounds is also a common route to amines, where a nitro group is reduced to a primary amine using reagents like H₂/Pd, Sn/HCl, or Fe/HCl. libretexts.orgyoutube.com

Table 2: Common Reduction Reactions in Amine Synthesis

| Starting Material | Reagent(s) | Product | Relevance to this compound |

| Nitro Compound (R-NO₂) | H₂, Metal Catalyst or Sn, HCl | Primary Amine (R-NH₂) | A potential route to synthesize amino-substituted piperidines, but not a direct reaction of this compound. organic-chemistry.org |

| Imine (R₂C=NR') | NaBH₄, NaBH₃CN | Secondary/Tertiary Amine (R₂CH-NHR') | Key step in reductive amination, a powerful method for amine synthesis. masterorganicchemistry.comorganic-chemistry.org |

| 3-Piperidone | NaBH₄, LiAlH₄ | 3-Hydroxypiperidine | A common method to synthesize the core structure of this compound. dtic.mil |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the C3 position of this compound are hindered by the fact that the hydroxyl group (-OH) is a very poor leaving group. libretexts.org The hydroxide (B78521) ion (OH⁻) is a strong base and therefore not easily displaced. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. libretexts.org

One common strategy is to perform the reaction in a strong acidic medium. The acid protonates the hydroxyl group, converting it into an alkyloxonium ion (-OH₂⁺). Water is a much better leaving group, and its departure results in the formation of a tertiary carbocation at the C3 position. This carbocation can then be attacked by a nucleophile. This process follows a unimolecular nucleophilic substitution (Sₙ1) mechanism. libretexts.org

Another method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The formation of a tosylate or mesylate, followed by reaction with a nucleophile, allows for substitution to occur, often via an Sₙ2 mechanism if the center is primary or secondary, but more likely Sₙ1 for a tertiary center like that in this compound. quizlet.com

Table 3: Strategies for Nucleophilic Substitution of a Tertiary Hydroxyl Group

| Step 1: Activation of -OH | Reagent | Intermediate/Activated Group | Step 2: Nucleophilic Attack | Mechanism |

| Protonation | Strong Acid (e.g., HBr) | Alkyloxonium ion (-OH₂⁺) | Nucleophile (e.g., Br⁻) | Sₙ1 |

| Tosylation | Tosyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Nucleophile (e.g., CN⁻) | Sₙ1 |

| Mesylation | Mesyl chloride (MsCl), Et₃N | Mesylate (-OMs) | Nucleophile (e.g., N₃⁻) | Sₙ1 |

Alkene Formation through Dehydration (E1 and E2 Mechanisms)

The dehydration of alcohols to form alkenes is a type of elimination reaction that typically requires a strong acid catalyst (like sulfuric acid or phosphoric acid) and heat. libretexts.org For this compound, a tertiary alcohol, the dehydration is expected to proceed readily through a unimolecular elimination (E1) mechanism. libretexts.orgstudy.com

The E1 mechanism involves the following steps:

Protonation of the hydroxyl group: The acid catalyst protonates the -OH group, turning it into a good leaving group (-OH₂⁺).

Formation of a carbocation: The leaving group (water) departs, forming a stable tertiary carbocation at the C3 position. This is the rate-determining step.

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation (a β-hydrogen), leading to the formation of a double bond. libretexts.org

In the case of this compound, there are three adjacent carbon atoms with β-hydrogens (C2, C4, and the methyl group carbon). This can lead to a mixture of alkene products. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. study.com

Possible Dehydration Products:

1-Methyl-1,2,3,4-tetrahydropyridine (Elimination of H from C2 or C4)

3-Methylene-piperidine derivative (Elimination of H from the methyl group)

The bimolecular elimination (E2) mechanism, which is a concerted, one-step process, is more common for primary alcohols and requires a strong, sterically hindered base. libretexts.orgstudy.com It is less likely for tertiary alcohols under acidic conditions.

Table 4: Comparison of E1 and E2 Dehydration Mechanisms for this compound

| Feature | E1 Mechanism | E2 Mechanism |

| Substrate | Favored for 3° and 2° alcohols. libretexts.org | Favored for 1° alcohols. libretexts.org |

| Mechanism | Two steps, via a carbocation intermediate. | One concerted step. libretexts.org |

| Rate Law | Rate = k[Alcohol] | Rate = k[Alcohol][Base] |

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄), heat. | Strong, bulky base required. |

| Stereochemistry | No specific requirement for stereochemistry. | Requires anti-periplanar arrangement of H and leaving group. |

| Major Product | Zaitsev (most substituted) alkene is favored. study.com | Zaitsev or Hofmann product depending on the base. |

Conformational Studies of Esters and Derivatives

The piperidine ring in this compound and its derivatives typically adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. The preferred conformation is the one that places the larger substituents in the more stable equatorial position to avoid 1,3-diaxial interactions.

For this compound, the key substituents on the ring are the methyl group and the hydroxyl group at the C3 position, and the hydrogen atom on the nitrogen. When this compound is converted into an ester derivative (e.g., an acetate (B1210297) or benzoate), a bulkier ester group replaces the hydroxyl group.

The conformational equilibrium of the piperidine ring will be influenced by the steric demands of these substituents.

N-substituent: If the nitrogen is unsubstituted (N-H), the hydrogen is small. If it is protected or alkylated, the N-substituent's size will influence the ring conformation.

C3-substituents: At the C3 position, both a methyl group and an ester group are present. The molecule will adopt a chair conformation that minimizes the steric strain caused by these groups. Generally, the bulkier group will preferentially occupy the equatorial position. The relative steric bulk of the ester group compared to the methyl group will determine the favored conformation.

Computational studies and NMR spectroscopy are common methods used to investigate the conformational behavior of such molecules. researchgate.netmdpi.com These studies can determine the preferred dihedral angles and the energy difference between various conformers. While specific conformational studies on esters of this compound are not widely reported, the principles governing substituted cyclohexanes and piperidines provide a strong basis for predicting their behavior.

Table 5: Factors Influencing Conformation of this compound Derivatives

| Factor | Description | Influence on Conformation |

| Chair Conformation | The six-membered piperidine ring adopts a puckered chair shape to relieve angle and torsional strain. | This is the most stable ground-state conformation. |

| Axial vs. Equatorial | Substituents on the chair can be in axial (vertical) or equatorial (horizontal) positions. | Equatorial positions are sterically less hindered and generally favored for larger groups. |

| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and other axial atoms/groups on the same side of the ring. | These interactions destabilize the conformation and are a primary reason for the equatorial preference of large groups. |

| Ester Group Size | The size of the R group in the ester (-O-CO-R) will affect its steric demand. | A larger ester group will have a stronger preference for the equatorial position. |

Cyclization Reactions

This compound can serve as a precursor for various cyclization reactions, particularly those involving intramolecular nucleophilic attack. For a cyclization to occur, the molecule must contain both a nucleophile and an electrophile that can react with each other to form a new ring.

A relevant example from the literature is the intramolecular cyclization of 3-chloropiperidines. researchgate.net In this type of reaction, the nitrogen atom of the piperidine ring acts as an internal nucleophile. If the hydroxyl group of this compound were converted to a good leaving group, such as a chloride or tosylate, the nitrogen atom could attack the C3 carbon. This intramolecular Sₙ2-type reaction would lead to the formation of a strained, bicyclic aziridinium (B1262131) ion. researchgate.net

The formation of such bicyclic intermediates is a key step in the mechanism of action for certain alkylating agents. The rate and feasibility of these cyclizations are influenced by factors like the Thorpe-Ingold effect, where gem-dialkyl substituents can accelerate the rate of ring formation. researchgate.net

Table 6: Intramolecular Cyclization via Aziridinium Ion Formation

| Precursor | Reaction Condition | Intermediate | Product (after nucleophilic opening) |

| N-Alkyl-3-chloro-3-methylpiperidine | Base or Solvent | Bicyclic Aziridinium Ion | Ring-opened product (e.g., piperidine or pyrrolidine (B122466) derivative) |

Influence of Protecting Groups on Product Selectivity

In multifunctional molecules like this compound, which contains both a secondary amine and a tertiary alcohol, protecting groups are crucial for achieving selective chemical transformations. jocpr.com Protecting groups temporarily mask a reactive functional group, allowing a reaction to occur at another site in the molecule. jocpr.com The choice of protecting group can significantly influence the selectivity and outcome of a reaction due to steric and electronic effects. nih.govmdpi.com

N-Protection: The secondary amine is nucleophilic and basic. It can be protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups convert the amine into a carbamate, reducing its nucleophilicity and basicity. The steric bulk of the protecting group can also direct reagents to or away from certain faces of the molecule, thereby influencing stereoselectivity. nih.gov

O-Protection: The tertiary hydroxyl group can be protected, for example, as a silyl (B83357) ether (e.g., TBDMS, TIPS). This is often necessary if a planned reaction involves reagents that are incompatible with alcohols, such as organometallics or strong bases. The size of the silyl group can have a profound impact on the steric environment around the C3 position, influencing the facial selectivity of reactions at adjacent centers. nih.gov

The use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the sequential modification of different functional groups within the same molecule. jocpr.com For example, a Boc group (removed with acid) and a silyl ether (removed with fluoride (B91410) ion) can be used to independently unmask the amine and alcohol functionalities.

Table 7: Common Protecting Groups for Amines and Alcohols

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Amine (-NH-) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) |

| Amine (-NH-) | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |

| Alcohol (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) |

| Alcohol (-OH) | Benzyl | Bn | Benzyl bromide (BnBr), Base | Catalytic Hydrogenation (H₂/Pd) |

Stereochemical Investigations of 3 Methylpiperidin 3 Ol

Conformational Analysis of Piperidine (B6355638) Ring and Substituents

The piperidine ring in 3-Methylpiperidin-3-OL, akin to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, two chair conformers are in equilibrium, primarily differing in the orientation of the C3-methyl and C3-hydroxyl groups, and the N-H proton.

Due to the presence of a tertiary carbon at the C3 position, both the methyl and hydroxyl groups are attached to the same carbon atom. In one chair conformer, one of these groups will be in an axial position while the other is equatorial. The alternative chair conformation will have these positions swapped. The relative stability of these conformers is dictated by the steric bulk of the substituents and potential intramolecular interactions. Generally, a substituent prefers the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

In the case of this compound, the conformational equilibrium will also be influenced by the orientation of the lone pair on the nitrogen atom and the N-H bond. The N-H bond can be either axial or equatorial, and the interconversion between these two forms is typically rapid. The preference for an axial or equatorial N-H is solvent-dependent; in non-polar solvents, the equatorial conformation is generally more stable, while in polar solvents, the axial conformer can be stabilized.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in elucidating the preferred conformation. For instance, the crystal structure of a related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, confirms that the piperidine ring adopts a chair conformation. This provides strong evidence that this compound will also favor a chair-like geometry.

Table 1: Predicted Conformational Preferences of this compound Substituents

| Substituent | Position | Predicted Preferred Orientation | Rationale |

| Methyl Group | C3 | Equatorial | Minimizes steric hindrance from 1,3-diaxial interactions. |

| Hydroxyl Group | C3 | Axial | May engage in intramolecular hydrogen bonding, stabilizing this position. |

| N-H Proton | N1 | Equatorial | Generally favored in non-polar solvents to reduce steric strain. |

Determination of Absolute and Relative Configurations

The C3 atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R)-3-Methylpiperidin-3-OL and (S)-3-Methylpiperidin-3-OL. The absolute configuration at this chiral center, which describes the precise three-dimensional arrangement of the substituents, is designated using the Cahn-Ingold-Prelog (R/S) priority rules. rsc.org

The determination of the absolute configuration of chiral molecules like this compound can be achieved through several methods. One definitive technique is single-crystal X-ray crystallography of the pure enantiomer or a derivative containing a heavy atom. nih.gov This method provides an unambiguous assignment of the spatial arrangement of atoms.

Another common approach to obtain enantiomerically pure this compound is through chiral resolution of a racemic mixture. This can be accomplished by reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or camphorsulfonic acid), to form a pair of diastereomeric salts. chemimpex.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of this compound.

Biocatalytic methods also offer a powerful route to enantiomerically pure piperidinols. The asymmetric reduction of a precursor ketone, N-Boc-3-piperidone, using enzymes like ketoreductases, can yield the corresponding chiral alcohol with high enantioselectivity. researchgate.netrsc.org

The relative configuration describes the stereochemical relationship between two or more stereocenters within a molecule. Since this compound has only one stereocenter, the concept of relative configuration is not applicable to the molecule itself but becomes relevant in diastereoisomeric derivatives.

Impact of Stereochemistry on Chemical Properties and Reactivity

The stereochemistry of this compound has a significant impact on its chemical and physical properties. Enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit different interactions with other chiral molecules and with polarized light. For instance, the (R) and (S) enantiomers will rotate plane-polarized light in equal but opposite directions.

The reactivity of the enantiomers of this compound will be identical in reactions with achiral reagents. However, when reacting with other chiral molecules, the transition states formed from the (R) and (S) enantiomers will be diastereomeric, leading to different reaction rates. This principle is the basis for kinetic resolution, a method for separating enantiomers.

Furthermore, in a biological context, the different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. A study on the diastereomeric 3-methyl analogues of pethidine, a related piperidine derivative, demonstrated that the stereochemistry significantly influences analgesic potency. aps.org This highlights the critical importance of stereochemical control in the synthesis of biologically active piperidine compounds.

Table 2: Influence of Stereochemistry on the Properties of this compound

| Property | Description |

| Optical Activity | The (R) and (S) enantiomers rotate plane-polarized light to an equal extent but in opposite directions. |

| Melting and Boiling Points | The enantiomers have identical melting and boiling points. The racemic mixture may have a different melting point. |

| Solubility | Enantiomers have identical solubility in achiral solvents but may differ in chiral solvents. |

| Reactivity with Achiral Reagents | The (R) and (S) enantiomers exhibit identical reactivity. |

| Reactivity with Chiral Reagents | The enantiomers react at different rates due to the formation of diastereomeric transition states. |

| Biological Activity | The enantiomers are expected to show different biological activities and potencies due to stereospecific interactions with chiral biological targets. |

Diastereoisomeric Studies of Substituted Piperidinols

When an additional stereocenter is introduced into the this compound molecule, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For example, if a substituent were to be introduced at the C4 position of the piperidine ring, four stereoisomers would be possible: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).

The synthesis and characterization of diastereomers are crucial for understanding structure-activity relationships. A notable example in a related system is the synthesis of diastereoisomeric 3-methyl analogues of pethidine. aps.org In this study, the different diastereomers were synthesized and isolated, and their configurations were established using NMR spectroscopy and chemical correlations. The study revealed that the relative orientation of the substituents significantly affected the analgesic activity of the compounds. Such studies underscore the importance of controlling the stereochemistry at all chiral centers to achieve the desired biological effect.

Chiral Purity Quantification Methods

Ensuring the enantiomeric purity of a chiral compound is paramount, especially in pharmaceutical applications. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of piperidinol derivatives, a normal-phase HPLC method is often employed. For instance, an efficient isocratic normal-phase HPLC method using a Chiralpak-IC3 column has been developed to quantify the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine. researchgate.net The validation of such a method typically involves assessing its specificity, accuracy, linearity, and precision to ensure reliable and reproducible results. In some cases, pre-column derivatization with a chromophoric agent may be necessary to enhance detection by UV spectroscopy, especially for compounds lacking a strong chromophore.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers absorb left and right circularly polarized light differently, they produce distinct CD spectra that are mirror images of each other. This makes CD spectroscopy an excellent tool for distinguishing between enantiomers and determining enantiomeric excess.

Studies on the CD spectra of 3-hydroxypiperidines have shown that a simple piperidine helicity rule can be applied to correlate the sign of the Cotton effect with the absolute configuration and conformation of the molecule. rsc.org The application of this rule to conformationally rigid systems like (R)-quinuclidin-3-ol, and its extension to more flexible molecules such as (R)-1-methylpiperidin-3-ol and (R)-piperidin-3-ol, has provided valuable insights into their stereochemistry. rsc.org Therefore, CD spectroscopy can be a valuable method for determining the absolute configuration and assessing the chiral purity of this compound.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information regarding bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the stereochemical properties of molecules like this compound.

In a crystalline lattice, molecules of this compound would likely engage in intermolecular hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. These interactions play a significant role in the packing of the molecules within the crystal.

Although specific experimental data is unavailable, a hypothetical crystallographic analysis would yield precise parameters such as the crystal system, space group, and unit cell dimensions. This information would form the basis for a detailed discussion of the molecule's solid-state conformation and its supramolecular assembly. Without experimental data from a published study, any further discussion remains speculative.

Computational Chemistry and Theoretical Modeling of 3 Methylpiperidin 3 Ol

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methylpiperidin-3-OL. Density Functional Theory (DFT) is a prominent method used for these investigations, providing a balance between accuracy and computational cost. scirp.org DFT calculations can elucidate the molecule's electronic structure, reactivity, and stability. dergipark.org.tr

A key component of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, DFT calculations at a level like B3LYP with a 6-311G(d,p) basis set would be employed to optimize the molecular geometry and compute these frontier orbitals. dergipark.org.tr The results of such an analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, with the HOMO density often localized on the oxygen and nitrogen atoms and the LUMO distributed across the carbon skeleton.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT Note: These values are illustrative for a molecule of this type and would be determined by specific DFT calculations.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.7 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.8 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.7 eV |

| Global Hardness (η) | Resistance to change in electron distribution (≈ ΔE/2) | 2.4 eV |

| Global Softness (S) | Reciprocal of global hardness (1/η) | 0.42 eV⁻¹ |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. dntb.gov.uamdpi.com For this compound, docking simulations would be performed to assess its binding affinity and interaction patterns with various protein targets.

The process involves generating a 3D model of this compound and placing it into the active site of a target protein, whose structure is often obtained from the Protein Data Bank (PDB). mdpi.com Docking algorithms then sample numerous possible conformations and orientations of the ligand, scoring them based on binding energy. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

Key interactions for this compound would likely involve its polar functional groups. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor. The methyl group and the aliphatic ring structure can participate in hydrophobic and van der Waals interactions. nih.gov Docking studies would identify specific amino acid residues in the protein's active site that form these crucial bonds. najah.edu

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Kinase (PDB ID: XXXX) |

| Binding Energy | -7.5 kcal/mol |

| Hydrogen Bonds | Formed between the -OH group of the ligand and the backbone carbonyl of GLU-154; and between the ring nitrogen and the side chain of LYS-88. |

| Hydrophobic Interactions | Involving the methyl group and piperidine ring with residues LEU-85, VAL-92, and ALA-150. |

| Interacting Residues | GLU-154, LYS-88, LEU-85, VAL-92, ALA-150 |

Prediction of Spectroscopic Data

Theoretical calculations can accurately predict various spectroscopic properties of a molecule, which can then be used to interpret and validate experimental data. Using methods like DFT, it is possible to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.org

For this compound, a frequency calculation following geometric optimization would yield a set of vibrational modes. scirp.org These modes can be visualized to understand the specific atomic motions, such as O-H stretching, C-H stretching, and C-N bending. The calculated IR spectrum provides a theoretical fingerprint of the molecule that can be compared with an experimental spectrum to confirm its structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted and are invaluable for assigning peaks in experimental NMR data.

Conformational Energy Landscapes and Stability

The piperidine ring of this compound is not planar and can adopt several conformations, primarily chair and boat forms. The relative stability of these conformers is dictated by steric and electronic effects. The free energy landscape represents the energy of the molecule as a function of its possible conformations. nih.gov

Computational chemistry allows for a systematic search of the conformational space to identify low-energy structures (local minima) and the energy barriers between them. nih.gov For this compound, the chair conformation is generally more stable than the boat conformation due to reduced torsional strain. Furthermore, the substituents (the methyl and hydroxyl groups at the 3-position) can be in either axial or equatorial positions. The relative energies of these different chair conformers would be calculated to determine the most stable, and therefore most populated, conformation at equilibrium. This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.

ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. fiveable.me Various computational models and platforms, such as ADMETlab and admetSAR, use a compound's structure to predict these properties. nih.govnih.govscbdd.com

For this compound, these tools would predict a range of parameters. Absorption properties might include human intestinal absorption (HIA) and Caco-2 permeability. Distribution would be assessed by parameters like blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions would identify likely sites of modification by cytochrome P450 enzymes. Toxicity endpoints could include predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.govnih.gov This early screening helps to identify potential liabilities that may hinder a compound's development. fiveable.me

Physiologically based pharmacokinetic (PBPK) modeling integrates these predicted ADME properties with physiological data to simulate the drug's concentration-time profile in different organs and tissues.

Table 3: Representative In Silico ADMET Prediction for this compound Note: These are qualitative predictions generated by typical ADMET software.

| Property | Category | Predicted Value/Classification |

|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | Good |

| Caco-2 Permeability | Absorption | Moderate |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Yes (Likely) |

| CYP2D6 Inhibitor | Metabolism | Non-inhibitor |

| hERG Inhibition | Toxicity | Low Risk |

| Ames Mutagenicity | Toxicity | Non-mutagenic |

| Hepatotoxicity | Toxicity | Low Risk |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation would typically follow a docking study to assess the stability of the predicted binding pose. researchgate.netnajah.edu

Starting with the docked complex of this compound and its target protein immersed in a simulated aqueous environment, the MD simulation calculates the forces between atoms and their subsequent motions over a period of nanoseconds to microseconds. mdpi.comnih.gov Key analyses from these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over time. A stable RMSD suggests the ligand remains securely in the binding pocket. researchgate.net The Root Mean Square Fluctuation (RMSF) is also analyzed to identify which parts of the protein and ligand are flexible or rigid. mdpi.com MD simulations can also provide a more refined calculation of binding free energy. najah.edu

Biological Activity and Pharmacological Research of 3 Methylpiperidin 3 Ol Derivatives

Structure-Activity Relationship (SAR) Studies and Optimization

The biological activity of 3-Methylpiperidin-3-OL derivatives is intrinsically linked to their three-dimensional structure and the nature of the chemical groups attached to the core piperidine (B6355638) ring. SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.

Impact of Substitutions on Biological Activity

Modifications to the chemical structure of this compound can dramatically alter its biological activity. Research into various substituted piperidine analogs has provided valuable insights into these relationships.

For instance, in a series of pyridazinobenzylpiperidine derivatives, the nature and position of substituents on the phenyl ring were found to significantly influence their inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. A chloro substituent at the 3-position of the phenyl ring resulted in the most potent MAO-B inhibition, with an IC50 value of 0.203 μM. The order of inhibitory potency for different substituents at this position was determined to be -Cl > -OCH3 > -F > -CN > -CH3 > -Br. mdpi.com Substitutions at the 2- and 4-positions generally led to lower MAO-B inhibition, with the exception of a cyano group at the 2-position. mdpi.com Furthermore, the presence of two or more substituents on the phenyl ring was found to decrease the inhibitory activity. mdpi.com

In another study focusing on 3,3-dimethylpiperidine (B75641) derivatives as sigma (σ) receptor ligands, the lipophilicity and planarity of heterocyclic and bicyclic nuclei attached to the piperidine core were key determinants of binding affinity. It was generally observed that more planar and hydrophilic heteronuclei led to a decrease in affinity for both σ1 and σ2 receptor subtypes. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of different piperidine-based compounds:

| Parent Scaffold | Substituent | Position | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyridazinobenzylpiperidine | -Cl | 3-phenyl | MAO-B Inhibition (IC50 = 0.203 µM) | Most potent single substituent | mdpi.com |

| Pyridazinobenzylpiperidine | -OCH3 | 3-phenyl | MAO-B Inhibition | Moderate potency | mdpi.com |

| Pyridazinobenzylpiperidine | -F | 3-phenyl | MAO-B Inhibition | Moderate potency | mdpi.com |

| Pyridazinobenzylpiperidine | -CN | 3-phenyl | MAO-B Inhibition | Lower potency | mdpi.com |

| Pyridazinobenzylpiperidine | -CH3 | 3-phenyl | MAO-B Inhibition | Lower potency | mdpi.com |

| Pyridazinobenzylpiperidine | -Br | 3-phenyl | MAO-B Inhibition | Lowest potency | mdpi.com |

| Pyridazinobenzylpiperidine | -CN | 2-phenyl | MAO-B Inhibition (IC50 = 0.979 µM) | Exception to low potency at 2-position | mdpi.com |

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound derivatives. The specific orientation of substituents can significantly affect how a molecule interacts with its biological target.

A study on the enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, which are potent opioid receptor modulators, demonstrated the profound impact of stereochemistry. The four stereoisomers exhibited markedly different affinities and activities at opioid receptors. For example, isomers 1b ((2R,3R,4S)-configuration) and 1c ((2R,3S,4R)-configuration) showed the highest affinity and selectivity for the µ-opioid receptor labeled with [3H]DAMGO. nih.gov In contrast, when displacing [3H]etorphine, the binding affinity order was 1a ≈ 1b > 1c ≈ 1d . nih.gov

Pharmacological assays on the mouse vas deferens revealed a potency order of 1a > 1b > 1c > 1d , with isomers 1a and 1b showing inhibitory effects in the femtomolar range. nih.gov Further analysis indicated that the effects of isomer 1a were primarily mediated by the µ-receptor, while isomers 1b and 1c also exhibited δ and κ agonist effects. Interestingly, isomer 1d acted as a weak µ-antagonist. nih.gov In an in vivo analgesic assay in mice, the same potency order was observed. nih.gov

This highlights that even subtle changes in the spatial arrangement of the methyl group on the piperidine ring and the stereocenter in the N-substituent can switch a compound from a potent agonist to an antagonist and alter its receptor selectivity profile. The general principle that stereochemistry is a critical determinant of biological activity is a recurring theme in the study of chiral drugs. mdpi.comnih.gov

Mechanisms of Action at Molecular and Cellular Levels

The therapeutic effects of this compound derivatives are underpinned by their interactions with specific molecular targets, which in turn initiate or inhibit cellular processes.

Ligand-Receptor Binding and Modulation

Many biologically active compounds exert their effects by binding to and modulating the function of specific receptors. Derivatives of this compound have been shown to interact with various receptor systems.

As mentioned, 3,3-dimethylpiperidine derivatives have been developed as high-affinity ligands for sigma (σ) receptors, particularly the σ1 subtype. nih.gov Certain compounds in this class demonstrated very high affinity, with Ki values in the nanomolar range (e.g., 0.14-0.38 nM), and good selectivity over the σ2 subtype. nih.gov

Furthermore, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have revealed their role as opioid receptor antagonists. The removal of the 3-methyl or 4-methyl group from the piperidine ring was investigated to understand their contribution to the antagonist properties at µ, δ, and κ opioid receptors. The results indicated that neither the 3-methyl nor the 4-methyl substituent is essential for potent µ and κ opioid receptor antagonism. acs.org

The following table provides examples of receptor binding data for piperidine derivatives:

| Derivative Class | Target Receptor | Binding Affinity (Ki) | Functional Effect | Reference |

|---|---|---|---|---|

| 3,3-Dimethylpiperidines | σ1 | 0.14-0.38 nM | Ligand | nih.gov |

| cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (1b ) | µ-opioid | High | Agonist | nih.gov |

| cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (1c ) | µ-opioid | High | Agonist | nih.gov |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | µ-opioid | Potent | Antagonist | acs.org |

Enzyme Inhibition or Activation

Another primary mechanism through which drugs exert their effects is by modulating the activity of enzymes. Several derivatives of piperidine have been identified as potent enzyme inhibitors.

As previously discussed, pyridazinobenzylpiperidine derivatives have been shown to be potent and selective inhibitors of MAO-B. Kinetic studies revealed that the most potent compounds in this series act as competitive and reversible inhibitors of MAO-B, with Ki values as low as 0.155 µM. mdpi.com This mechanism involves the inhibitor competing with the natural substrate for binding to the active site of the enzyme. The reversible nature of the inhibition is a desirable property as it can lead to a better safety profile.

The inhibition of proteolytic enzymes is another area of interest. While direct studies on this compound derivatives are limited, the general principles of enzyme inhibition involve the inhibitor binding to the enzyme and preventing it from carrying out its normal catalytic function. This can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. nih.govdoi.org

Interactions with Cellular Signaling Pathways

The binding of a ligand to a receptor or the inhibition of an enzyme is often the initial event that triggers a cascade of intracellular signaling pathways. These pathways are complex networks of proteins and small molecules that transmit signals from the cell surface to intracellular targets, ultimately leading to a cellular response.

While direct and specific research on the interaction of this compound derivatives with cellular signaling pathways is not extensively detailed in the currently reviewed literature, their demonstrated effects on G-protein coupled receptors (GPCRs) like opioid receptors and on enzymes like MAO-B provide a clear indication of their potential to modulate downstream signaling.

For instance, the modulation of opioid receptors, which are GPCRs, can influence signaling pathways such as the cyclic AMP (cAMP) pathway and mitogen-activated protein kinase (MAPK) pathways. Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, while antagonist binding would block these effects.

Similarly, the inhibition of MAO-B can affect cellular signaling by altering the levels of neurotransmitters, which in turn can influence a variety of signaling cascades in the brain. The link between DPP III, a zinc-dependent enzyme, and the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress, further illustrates how enzyme inhibition can have far-reaching effects on cellular signaling. mdpi.com

Neurotransmitter System Interactions

Derivatives of this compound are primarily recognized for their significant interactions with the cholinergic system, particularly as antagonists of muscarinic acetylcholine (B1216132) receptors. google.comgoogle.com The design of these compounds often aims to achieve selectivity for specific muscarinic receptor subtypes, such as M3 over M2, which is crucial for targeting therapeutic effects while minimizing side effects. google.com Research into N-substituted "soft" anticholinergics based on this scaffold has demonstrated potent binding to these receptors. google.comgoogle.com

While the broader class of piperidine-containing molecules has been extensively investigated for activity at other neurotransmitter systems, including opioid receptors for analgesia and serotonin (B10506) or norepinephrine (B1679862) transporters for antidepressant effects, specific research detailing these interactions for derivatives of this compound is less prominent in publicly available literature. The primary focus of published research has been on their anticholinergic properties. google.comgoogle.com

Advanced Spectroscopic Characterization and Analytical Method Development

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of 3-Methylpiperidin-3-ol is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The methyl group protons (CH ₃) would likely appear as a singlet in the upfield region. The methylene (B1212753) protons (CH ₂) of the piperidine (B6355638) ring are diastereotopic and would present as complex multiplets. The protons on the nitrogen (NH ) and oxygen (OH ) are exchangeable and may appear as broad singlets; their chemical shifts can be highly dependent on the solvent and concentration.